molecular formula C13H21NO3 B2877423 Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 2225147-42-0

Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No. B2877423
CAS RN: 2225147-42-0
M. Wt: 239.315
InChI Key: HVTHBIZBDGHIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It is related to the class of compounds known as pyrroles, which are heterocyclic aromatic organic compounds that consist of a five-membered ring containing four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrole derivatives like Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate often involves the Paal-Knorr Pyrrole Synthesis, which is a chemical reaction that transforms a 1,4-diketone and an amine into a pyrrole . Other methods include the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate can be represented by the InChI code: 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate is an oil at room temperature . Its molecular weight is 225.29 .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

This compound serves as a precursor in the synthesis of biologically active natural products. For instance, it can be used to create compounds like Indiacen A and Indiacen B, which have been found to possess a range of biological activities including anticancer, anti-inflammatory, and analgesic properties .

Development of Antimalarial Agents

The tert-butyl group’s introduction into heterocyclic compounds has been shown to enhance their biological activity. This is particularly relevant in the synthesis of antimalarial agents, where the tert-butyl group can improve the blood schizontocidal activity of the compounds .

Antidepressant and Antileishmanial Activity

Compounds containing the tert-butyl group have been reported to exhibit antidepressant and antileishmanial activities. The structural modification of molecules to include tert-butyl groups is a significant area of research in medicinal chemistry .

DNA Intercalating Agents

The tert-butyl group’s incorporation into molecules can lead to the development of DNA intercalating agents with potential antiviral and cytotoxic activities. This application is crucial in the field of cancer research and virology .

Enhancement of Lipophilicity

Introducing a tert-butyl group into organic molecules increases their lipophilicity, which is essential for the passage through cell walls. This property is particularly important in drug design, where increased lipophilicity can improve a drug’s efficacy .

Synthesis of Heteroaromatic Compounds

The tert-butyl group is frequently incorporated into new heteroaromatic compounds due to its ability to enhance biological activity. The synthesis of tert-butyl-substituted heteroaromatic compounds is a growing field in organic chemistry .

Medicinal Chemistry and Drug Discovery

The structural diversity introduced by the tert-butyl group is important in medicinal and combinatorial chemistry. It provides a faster and more efficient route toward new drug discovery, making it a valuable tool for researchers .

Organic Synthesis and Chemical Intermediates

Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate can be used in organic synthesis to create various chemical intermediates. These intermediates are crucial for the development of a wide range of synthetic organic compounds .

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 3a-formyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-7-13(9-15)6-4-5-10(13)14/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHBIZBDGHIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.